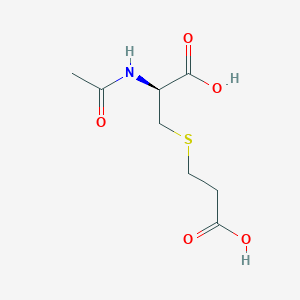
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine is a modified amino acid derivative It is known for its role in various biochemical and pharmacological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine can be synthesized through several methods. One common approach involves the reaction of N-acetylcysteine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds or sulfoxides.
Reduction: Reduction reactions can break disulfide bonds, yielding thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating conditions like oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism by which N-Acetyl-S-(2-carboxyethyl)-D-Cysteine exerts its effects involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in detoxifying heavy metals from biological systems. Additionally, its antioxidant activity helps in neutralizing free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: A precursor to N-Acetyl-S-(2-carboxyethyl)-D-Cysteine, known for its mucolytic and antioxidant properties.
S-Carboxymethyl-L-cysteine: Another modified cysteine derivative with similar applications in medicine and research.
Uniqueness
This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to form stable complexes with metal ions and its potent antioxidant activity make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H13NO5S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m1/s1 |
InChI Key |
CLQPFBSYILTXKI-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CSCCC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


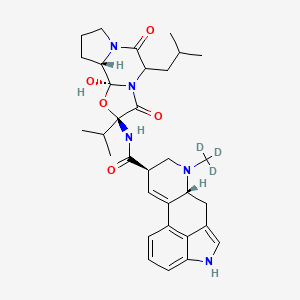
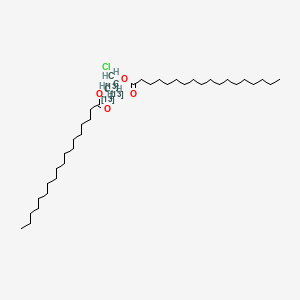
![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
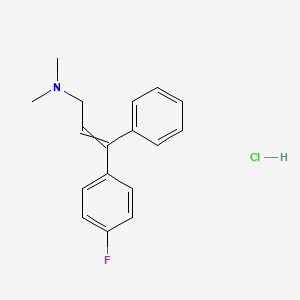



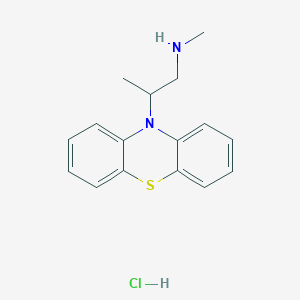
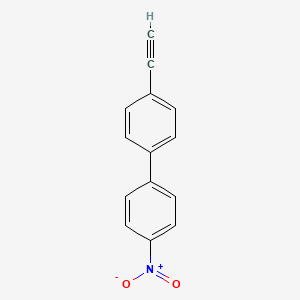
![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)

![[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13432403.png)
![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione](/img/structure/B13432410.png)
